4-(2-ACETOXY-ETHYL)PHENOL

Catalog No.
S752992
CAS No.
58556-55-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-ACETOXY-ETHYL)PHENOL

CAS Number

58556-55-1

Product Name

4-(2-ACETOXY-ETHYL)PHENOL

IUPAC Name

2-(4-hydroxyphenyl)ethyl acetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3

InChI Key

LDLOCPJLLDCCGO-UHFFFAOYSA-N

SMILES

CC(=O)OCCC1=CC=C(C=C1)O

Synonyms

4-Hydroxy-benzeneethanol 1-Acetate; Acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester; 2-(p-Hydroxyphenyl)ethyl Acetate; 4-Hydroxyphenethyl Acetate;

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)O

2-(4-Hydroxyphenyl)ethyl acetate is a natural product found in Olea europaea, Osmanthus heterophyllus, and other organisms with data available.

4-(2-Acetoxy-ethyl)phenol (CAS 58556-55-1), commonly known as tyrosol acetate, is a lipophilic ester derivative of the natural phenolic antioxidant tyrosol. Structurally, it features a phenol ring with a para-substituted ethyl acetate group, effectively masking the primary aliphatic alcohol while leaving the phenolic hydroxyl free for targeted reactivity or antioxidant function [1]. In industrial and research procurement, this compound is primarily sourced as a pre-protected synthetic intermediate for the production of high-value glycophenolics like salidroside, or as a lipophilic bioactive agent formulated into lipid-rich matrices where highly hydrophilic antioxidants fail to partition effectively [2].

Substituting 4-(2-acetoxy-ethyl)phenol with its cheaper, unacetylated parent compound, tyrosol, routinely fails in both chemical synthesis and lipid-based formulations. In synthetic workflows targeting the phenolic hydroxyl (e.g., salidroside synthesis), free tyrosol presents competing aliphatic and phenolic hydroxyl groups, necessitating costly and yield-reducing multi-step protection and deprotection sequences [1]. In formulation contexts, free tyrosol is highly hydrophilic and partitions almost entirely into the aqueous phase of oil-in-water emulsions, leaving the lipid phase unprotected against oxidation. Tyrosol acetate’s modified hydrophilic-lipophilic balance (HLB) ensures it remains anchored in the lipid phase, making it non-interchangeable with free tyrosol for lipophilic applications [2].

Streamlined Synthesis of Salidroside and Glycophenolics

In the chemical synthesis of high-value phenylethanoid glycosides, utilizing 4-(2-acetoxy-ethyl)phenol bypasses the need for complex protection/deprotection steps. When free tyrosol is used as a precursor, the primary aliphatic alcohol competes with the phenolic hydroxyl, necessitating multi-step per-acetylation and selective deprotection[1]. Tyrosol acetate provides a pre-protected aliphatic hydroxyl, allowing direct, regioselective modification of the phenolic group, condensing the classical multi-step route and significantly improving overall synthetic efficiency.

Evidence DimensionSynthetic steps for regioselective phenolic modification
Target Compound Data1 step (direct reaction on phenolic OH)
Comparator Or BaselineFree tyrosol (requires ≥3 steps: protection, reaction, deprotection)
Quantified DifferenceElimination of 2+ synthetic steps
ConditionsChemical synthesis of salidroside and related glycosides

Reduces reagent costs, minimizes yield losses associated with intermediate purification, and accelerates API manufacturing workflows.

Enhanced Lipophilicity for Oil-in-Water Emulsions

The acetylation of the primary alcohol in 4-(2-acetoxy-ethyl)phenol significantly alters its hydrophilic-lipophilic balance (HLB) compared to the highly hydrophilic free tyrosol. This increased lipophilicity allows tyrosol acetate to effectively partition into the lipid phase of oil-in-water emulsions, whereas free tyrosol predominantly washes into the aqueous phase [1]. Studies on lipophilic tyrosol derivatives demonstrate that this structural modification prevents the antioxidant from migrating out of the lipid matrix, thereby providing superior oxidative stability in lipid-rich formulations.

Evidence DimensionLipid-phase partitioning and retention
Target Compound DataHigh retention in lipid phase due to esterification
Comparator Or BaselineFree tyrosol (partitions to aqueous phase)
Quantified DifferenceSignificant shift in HLB favoring lipid solubility
ConditionsOil-in-water emulsion formulation

Critical for procurement in the cosmetics and functional food industries where antioxidants must remain in the lipid phase to prevent rancidity.

Superior Cellular Permeability and Cytotoxic Efficacy

The increased lipophilicity of 4-(2-acetoxy-ethyl)phenol directly translates to enhanced cellular membrane permeability compared to free tyrosol. In vitro cell viability assays on human cancer cell lines (e.g., HeLa) demonstrate that tyrosol acetate exhibits a higher cytotoxic effect than unmodified tyrosol, which showed minimal impact [1]. The general trend of inhibition upon DNA synthesis in these models confirms that the acetylated derivative penetrates cells more effectively to exert its biological activity.

Evidence DimensionIn vitro cellular efficacy / cytotoxicity
Target Compound DataSignificant dose-dependent reduction in cell viability
Comparator Or BaselineFree tyrosol (minimal significant effect at equivalent doses)
Quantified DifferenceEnhanced reduction in cell viability (Tyrosol acetate > Tyrosol)
ConditionsIn vitro human cell line assays (HeLa) over 48 hours

Justifies the procurement of the acetylated derivative over the cheaper parent compound for pharmaceutical research requiring high intracellular concentrations.

Potent Anti-Inflammatory Activity via TLR4/NF-κB Downregulation

Recent in vivo and in vitro studies have identified 4-(2-acetoxy-ethyl)phenol as a key small-molecule metabolite secreted by probiotic yeast that potently inhibits hyperinflammation. In LPS-induced 'cytokine storm' models, tyrosol acetate significantly attenuated pro-inflammatory cytokines (IL-6, IL-1α, IL-1β, TNF-α) by downregulating TLR4, IL-1R, and TNFR signaling pathways, leading to NF-κB inhibition [1]. Unlike broad immunosuppressants, it returned cytokine concentrations to baseline levels rather than completely suppressing them, maintaining core immune functions like phagocytosis.

Evidence DimensionPro-inflammatory cytokine attenuation (IL-6, TNF-α)
Target Compound DataReturn to baseline levels in LPS-induced models
Comparator Or BaselineUntreated LPS-induced hyperinflammation model
Quantified DifferenceSignificant reduction in morbidity and mortality markers
ConditionsIn vivo and in vitro LPS-induced hyperinflammation models

Provides a validated, highly specific bioactive profile for buyers sourcing immunomodulatory compounds for advanced nutraceutical or therapeutic development.

Precursor for Salidroside and Glycophenolic APIs

Due to its pre-protected aliphatic hydroxyl group, 4-(2-acetoxy-ethyl)phenol is the optimal starting material for the regioselective synthesis of salidroside and other valuable phenylethanoid glycosides, eliminating multi-step protection sequences [1].

Lipophilic Antioxidant in Cosmetic and Food Emulsions

Its optimized hydrophilic-lipophilic balance makes it the preferred choice over free tyrosol for formulating oil-in-water emulsions, ensuring the antioxidant remains in the lipid phase to effectively prevent oxidative degradation and rancidity[2].

Development of Immunomodulatory Nutraceuticals

As a validated probiotic metabolite that downregulates TLR4 and NF-κB pathways without causing total immunosuppression, it is highly suitable for formulating advanced supplements targeting hyperinflammation and cytokine storm mitigation[3].

XLogP3

1.9

Wikipedia

2-(4-hydroxyphenyl)ethyl acetate

Dates

Last modified: 09-19-2023

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